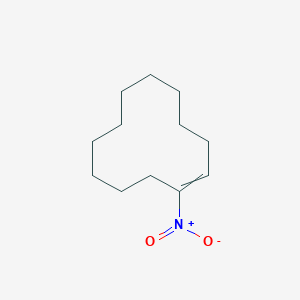
1-Nitrocyclododec-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitrocyclododec-1-ene is an organic compound with the molecular formula C12H21NO2 . It consists of a twelve-membered carbon ring with a nitro group (-NO2) attached to one of the carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Nitrocyclododec-1-ene can be synthesized through various organic reactions. One common method involves the nitration of cyclododecene. This process typically uses nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and solvents can also enhance the efficiency of the nitration process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Nitrocyclododec-1-ene undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of cyclododecylamine.
Substitution: Formation of various substituted cyclododecenes.
Aplicaciones Científicas De Investigación
1-Nitrocyclododec-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-nitrocyclododec-1-ene involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
1-Nitrocyclohexene: A six-membered ring analog with similar chemical properties.
1-Nitrocyclooctene: An eight-membered ring analog with comparable reactivity.
1-Nitrocyclodecene: A ten-membered ring analog with similar applications
Uniqueness: 1-Nitrocyclododec-1-ene is unique due to its twelve-membered ring structure, which imparts distinct chemical and physical properties. Its larger ring size allows for different spatial arrangements and interactions compared to smaller ring analogs, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
52089-59-5 |
|---|---|
Fórmula molecular |
C12H21NO2 |
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
1-nitrocyclododecene |
InChI |
InChI=1S/C12H21NO2/c14-13(15)12-10-8-6-4-2-1-3-5-7-9-11-12/h10H,1-9,11H2 |
Clave InChI |
OYYWTMHRRDZJRF-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(=CCCCC1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
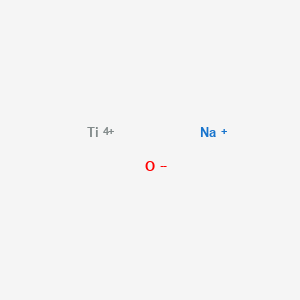
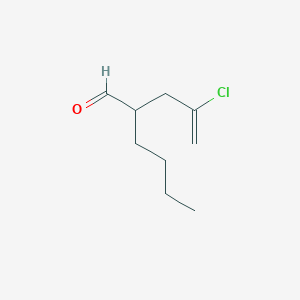
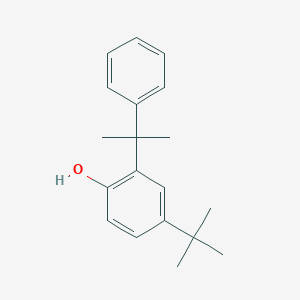
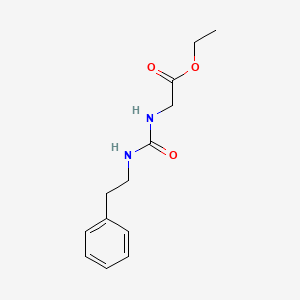

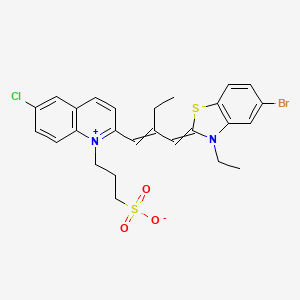
![Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]-](/img/structure/B14648976.png)
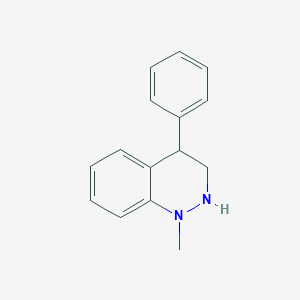
![11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene](/img/structure/B14648987.png)
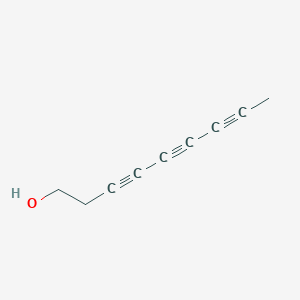
![1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]-](/img/structure/B14648993.png)

